molecular formula C12H15FN2O6 B14626530 Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate CAS No. 58190-34-4

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate

Cat. No.: B14626530
CAS No.: 58190-34-4
M. Wt: 302.26 g/mol
InChI Key: JRZFSSDFSSAZHC-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate is a complex organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrimidine ring, which is a common structure in many biologically active molecules.

Preparation Methods

The synthesis of ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The fluorine atom enhances its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate can be compared with other esters and pyrimidine derivatives:

The uniqueness of this compound lies in its combination of a pyrimidine ring with ester functionality, making it a versatile compound for various applications.

Properties

CAS No.

58190-34-4

Molecular Formula

C12H15FN2O6

Molecular Weight

302.26 g/mol

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate

InChI

InChI=1S/C12H15FN2O6/c1-3-20-9(16)6-14-5-8(13)11(18)15(12(14)19)7-10(17)21-4-2/h5H,3-4,6-7H2,1-2H3

InChI Key

JRZFSSDFSSAZHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)OCC)F

Origin of Product

United States

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